molecular formula C11H16N2O2 B13243605 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B13243605
M. Wt: 208.26 g/mol
InChI Key: DVWLNNAUXPINSP-UHFFFAOYSA-N
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Description

2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes an isoindole core with an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of an appropriate isoindole precursor with an aminopropyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Additionally, industrial production often incorporates rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated isoindole derivatives. Substitution reactions result in the formation of various substituted isoindole compounds .

Scientific Research Applications

2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler amino alcohols and enhances its potential for various applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C11H16N2O2/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15/h2-3,7-9H,4-6,12H2,1H3

InChI Key

DVWLNNAUXPINSP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1C(=O)C2CC=CCC2C1=O

Origin of Product

United States

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